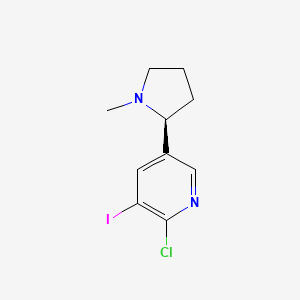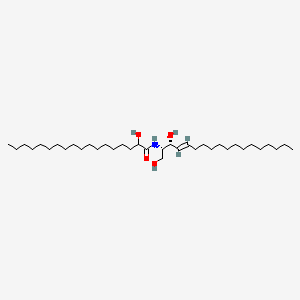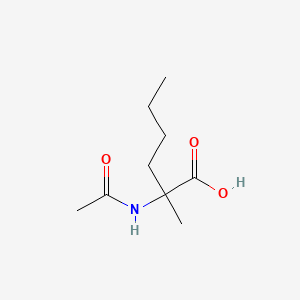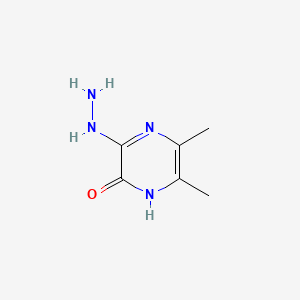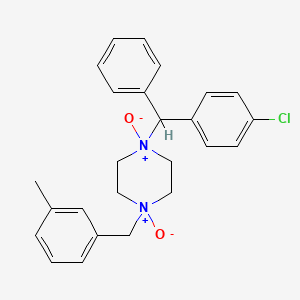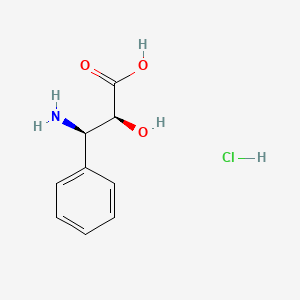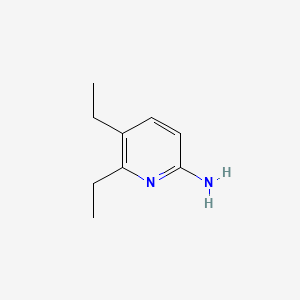
N-Methyl Serotonin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl Serotonin-d3 is a deuterated form of N-Methyl Serotonin, a tryptamine alkaloid. Chemically, it is a derivative of serotonin in which a methyl group is attached to the alkyl amine. This compound is often used in scientific research due to its unique properties and interactions with serotonin receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Serotonin-d3 typically involves the methylation of serotonin. One common method is the reaction of serotonin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The deuterated form is achieved by using deuterated reagents and solvents during the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl Serotonin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to serotonin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Methyl Serotonin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Studied for its role in neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects on mood disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .
Mécanisme D'action
N-Methyl Serotonin-d3 exerts its effects primarily through its interaction with serotonin receptors. It binds to several serotonin receptors, including the 5-HT1A and 5-HT7 receptors, with high affinity. This binding leads to the activation or inhibition of various signaling pathways, influencing neurotransmission and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl Serotonin: The non-deuterated form, with similar receptor binding properties.
Serotonin: The parent compound, with a broader range of receptor interactions.
Bufotenin: Another tryptamine derivative with distinct pharmacological effects
Uniqueness
N-Methyl Serotonin-d3 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling. This property allows for more precise tracking and analysis in various experimental settings .
Propriétés
Numéro CAS |
1794811-18-9 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
193.264 |
Nom IUPAC |
3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-ol |
InChI |
InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3/i1D3 |
Clé InChI |
ASUSBMNYRHGZIG-FIBGUPNXSA-N |
SMILES |
CNCCC1=CNC2=C1C=C(C=C2)O |
Synonymes |
3-[2-[Methyl-d3)amino]ethyl]-1H-indol-5-ol; 3-[2-[(Methyl-d3)amino]ethyl]indol-5-ol; 5-Hydroxy-N-(methyl-d3)tryptamine; 5-Hydroxy-Nω-(methyl-d3)tryptamine; N-(Methyl-d3)-5-hydroxytryptamine; N-(Methyl-d3)serotonin; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


